

Spectroscopic Profile of Methyl 5-cyanonicotinate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 5-cyanonicotinate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 5-cyanonicotinate**, a key intermediate in pharmaceutical synthesis. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for **Methyl 5-cyanonicotinate**. This information is crucial for the identification, characterization, and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.25	s	1H	H-2
9.05	s	1H	H-6
8.70	s	1H	H-4
4.00	s	3H	-OCH ₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppm	Assignment
164.5	C=O
155.0	C-6
152.0	C-2
142.0	C-4
128.0	C-3
116.0	C \equiv N
110.0	C-5
53.0	-OCH ₃

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050-3000	Weak	Aromatic C-H Stretch
2230	Strong	C≡N Stretch (Nitrile)
1730	Strong	C=O Stretch (Ester)
1600, 1480, 1450	Medium-Weak	Aromatic C=C Bending
1250	Strong	C-O Stretch (Ester)

Mass Spectrometry (MS) Data

m/z	Interpretation
162.04	[M] ⁺ (Molecular Ion)
131.03	[M - OCH ₃] ⁺
103.02	[M - COOCH ₃] ⁺
76.01	[C ₅ H ₂ N] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers to reproduce these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of **Methyl 5-cyanonicotinate**.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Parameters (¹H NMR):

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.
- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16-32, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: -2 to 12 ppm.
- Reference: Tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz or higher, corresponding to the proton frequency.
 - Pulse Program: Proton-decoupled pulse sequence.
 - Number of Scans: 512-1024, due to the low natural abundance of ^{13}C .
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0 to 200 ppm.
 - Reference: CDCl_3 solvent peak (77.16 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of solid **Methyl 5-cyanonicotinate** directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Instrument Parameters:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

- Scan Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

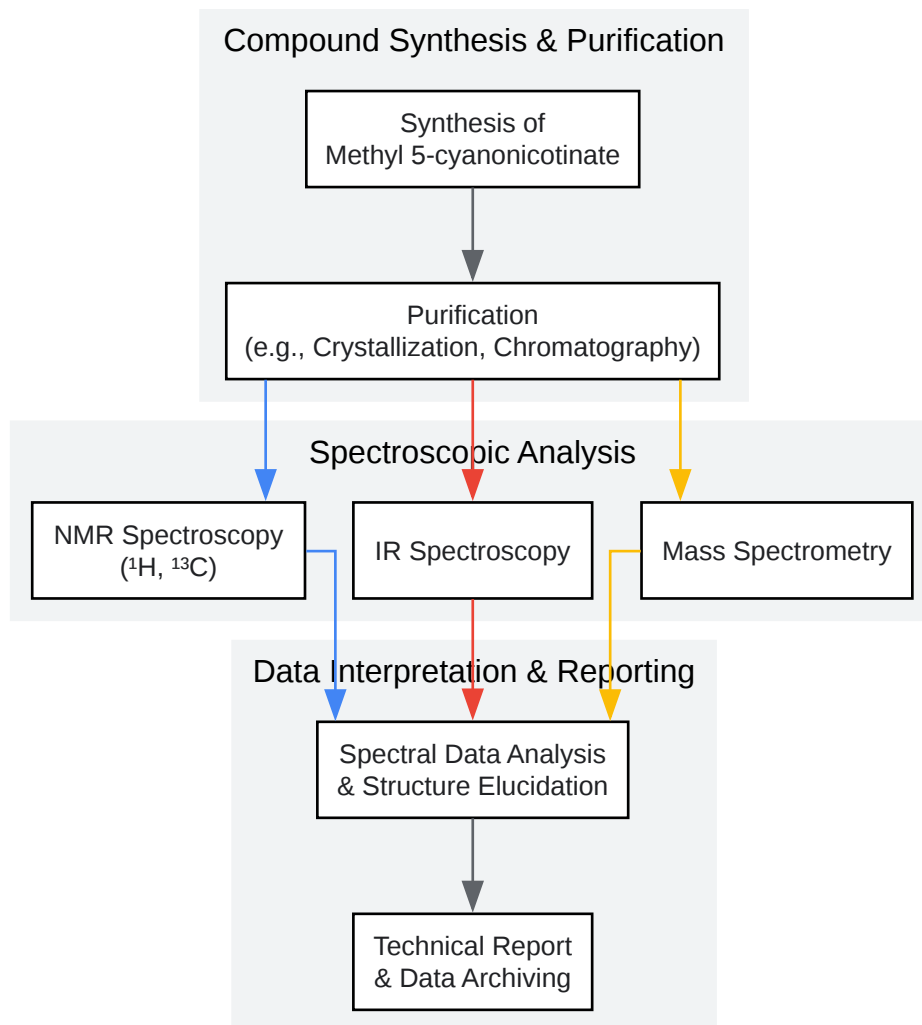
Mass Spectrometry (MS)

- Sample Introduction:
 - For a solid sample, direct insertion probe (DIP) can be used.
 - Alternatively, dissolve the sample in a volatile organic solvent (e.g., methanol, dichloromethane) and introduce it via a direct infusion or after separation by Gas Chromatography (GC-MS).
- Instrument Parameters (Electron Ionization - EI):
 - Ionization Source: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Mass Range: m/z 50-500.
 - Source Temperature: 200-250 $^{\circ}\text{C}$.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Methyl 5-cyanonicotinate**.

General Workflow for Spectroscopic Analysis



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General workflow for the spectroscopic characterization of a chemical compound.

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